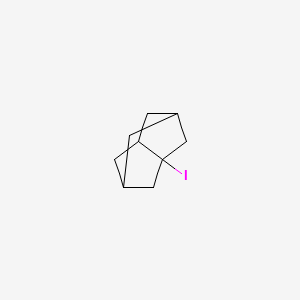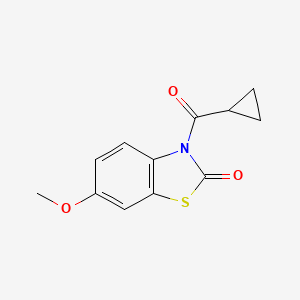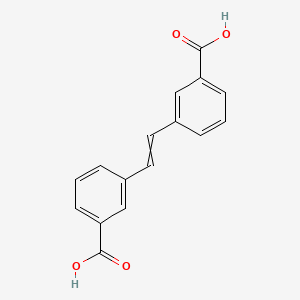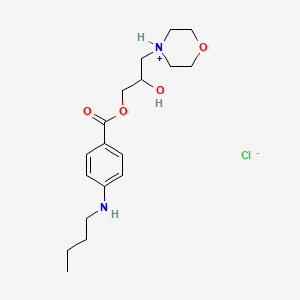
3-(3-Fluorobenzoyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorobenzoyl)benzaldehyde is an organic compound with the molecular formula C14H9FO2 It consists of a benzaldehyde moiety substituted with a 3-fluorobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorobenzoyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction uses benzaldehyde and 3-fluorobenzoyl chloride as starting materials, with a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluorobenzoyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzoyl group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(3-Fluorobenzoyl)benzoic acid.
Reduction: 3-(3-Fluorobenzoyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Fluorobenzoyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ketones. It serves as a model substrate for investigating the mechanisms of these reactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorobenzoyl)benzaldehyde depends on the specific chemical reaction it undergoes. For example, in nucleophilic aromatic substitution reactions, the fluorine atom is displaced by a nucleophile through a mechanism involving the formation of a Meisenheimer complex. The aldehyde group can participate in nucleophilic addition reactions, where the nucleophile attacks the carbonyl carbon, leading to the formation of an intermediate that can be further transformed.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The parent compound, lacking the 3-fluorobenzoyl group.
3-Fluorobenzaldehyde: Similar structure but without the benzoyl group.
3-(3-Chlorobenzoyl)benzaldehyde: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
3-(3-Fluorobenzoyl)benzaldehyde is unique due to the presence of both the fluorobenzoyl and aldehyde groups, which confer distinct chemical reactivity and potential applications. The fluorine atom enhances the compound’s stability and reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
108440-76-2 |
|---|---|
Fórmula molecular |
C14H9FO2 |
Peso molecular |
228.22 g/mol |
Nombre IUPAC |
3-(3-fluorobenzoyl)benzaldehyde |
InChI |
InChI=1S/C14H9FO2/c15-13-6-2-5-12(8-13)14(17)11-4-1-3-10(7-11)9-16/h1-9H |
Clave InChI |
AZDIHRSCDFDFCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14325893.png)





![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)
![N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide](/img/structure/B14325936.png)


![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)



